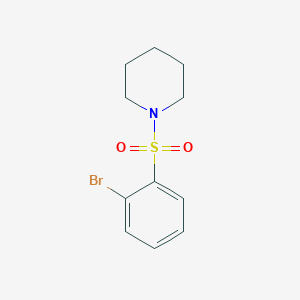

1-((2-Bromophenyl)sulfonyl)piperidine

Beschreibung

BenchChem offers high-quality 1-((2-Bromophenyl)sulfonyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-Bromophenyl)sulfonyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-6-2-3-7-11(10)16(14,15)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJWVAUVIDEPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650047 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951883-98-0 | |

| Record name | 1-(2-Bromobenzene-1-sulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-((2-Bromophenyl)sulfonyl)piperidine chemical properties

An In-Depth Technical Guide to 1-((2-Bromophenyl)sulfonyl)piperidine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

1-((2-Bromophenyl)sulfonyl)piperidine is a versatile bifunctional molecule that serves as a pivotal building block for the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, characteristic reactivity, and significant applications. The strategic placement of a bromine atom on the phenyl ring offers a reactive handle for extensive derivatization through modern cross-coupling reactions, while the piperidine moiety, a privileged scaffold in drug discovery, imparts favorable physicochemical properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural attributes for the creation of novel molecules with potential therapeutic value.

Introduction: A Scaffold of Significance

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in natural products and synthetic pharmaceuticals, present in over twenty classes of drugs.[1] Its prevalence is attributed to its ability to confer desirable properties such as improved solubility, metabolic stability, and the capacity to engage in crucial hydrogen bonding interactions within biological targets.[3] When combined with an arylsulfonamide linker, the resulting scaffold becomes a powerful pharmacophore for a range of molecular targets.

1-((2-Bromophenyl)sulfonyl)piperidine distinguishes itself by incorporating a synthetically valuable 2-bromo substituent. This feature transforms the molecule from a simple scaffold into a dynamic platform for library synthesis. The ortho-bromine atom is primed for participation in palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical functionalities. This capability is paramount in structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. The utility of this specific structural motif is underscored by its presence in advanced clinical candidates, such as the 5-HT6 receptor antagonist SUVN-502, developed for the potential treatment of Alzheimer's disease.[4]

Physicochemical and Spectroscopic Profile

The fundamental properties of 1-((2-Bromophenyl)sulfonyl)piperidine are summarized below. Understanding these characteristics is the first step in its effective application in a research setting.

| Property | Value | Source/Method |

| Chemical Formula | C₁₁H₁₄BrNO₂S | Calculated |

| Molecular Weight | 304.20 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | --- |

| CAS Number | 1090429-01-8 (for 2-methyl derivative) | [5] |

| Solubility | Soluble in DCM, EtOAc, Acetone; Poorly soluble in water (predicted) | --- |

Spectroscopic Validation

Confirming the identity and purity of 1-((2-Bromophenyl)sulfonyl)piperidine is achieved through a combination of standard spectroscopic techniques. A scientist should expect the following characteristic signals:

-

Nuclear Magnetic Resonance (¹H NMR): The spectrum will be defined by two main regions. The aromatic region (typically δ 7.5-8.2 ppm) will display a complex multiplet pattern corresponding to the four protons on the disubstituted benzene ring.[6] The aliphatic region (typically δ 1.5-3.5 ppm) will contain overlapping signals from the ten protons of the piperidine ring, which often exhibit conformational complexity.

-

Carbon Nuclear Magnetic Resonance (¹³C NMR): The spectrum will show six distinct signals in the aromatic region, including the carbon atom bearing the bromine (C-Br), and typically three signals in the aliphatic region for the piperidine carbons due to symmetry.

-

Infrared (IR) Spectroscopy: Key diagnostic peaks will include strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl group (S=O) around 1350 cm⁻¹ and 1160 cm⁻¹, respectively. Additional peaks will correspond to aromatic C-H and aliphatic C-H stretching.

-

Mass Spectrometry (MS): The mass spectrum provides unequivocal evidence of the compound's identity. The molecular ion peak (M+) will be accompanied by a prominent M+2 peak of nearly equal intensity. This isotopic signature is the hallmark of a monobrominated compound, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification Workflow

The synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine is a robust two-step process, commencing from readily available 2-bromoaniline. The workflow involves the preparation of an intermediate sulfonyl chloride, which is subsequently reacted with piperidine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1090429-01-8|1-((2-Bromophenyl)sulfonyl)-2-methylpiperidine|BLD Pharm [bldpharm.com]

- 6. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-((2-Bromophenyl)sulfonyl)piperidine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-((2-Bromophenyl)sulfonyl)piperidine, a halogenated aromatic sulfonamide of interest to researchers and professionals in drug discovery and chemical synthesis. This document details the compound's molecular properties, a robust synthesis protocol, and discusses its potential applications, grounded in established chemical principles and supported by authoritative references.

Core Molecular Attributes

1-((2-Bromophenyl)sulfonyl)piperidine is a synthetic organic compound featuring a piperidine ring N-substituted with a 2-bromophenylsulfonyl group. The strategic placement of the bromine atom at the ortho position of the phenyl ring introduces specific steric and electronic properties that can influence its chemical reactivity and biological activity.

Molecular Formula and Weight

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO₂S | Inferred from[1][2] |

| Molecular Weight | 304.20 g/mol | Inferred from[1][2] |

Synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine

The synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine is most effectively achieved through a nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride and piperidine. This reaction is a standard method for the formation of sulfonamides and is known for its efficiency and high yield.

Reaction Scheme

The overall synthetic pathway is depicted below:

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to 1-((2-Bromophenyl)sulfonyl)piperidine in Modern Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions have cemented its role in the design of novel therapeutics. This guide delves into the unique potential of a specific, yet underexplored, piperidine-based scaffold: 1-((2-Bromophenyl)sulfonyl)piperidine. We will explore its synthesis, inherent chemical properties, and burgeoning applications, with a particular focus on its role in the development of next-generation therapies for complex diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Piperidine Motif: A Foundation of Druggability

The piperidine moiety is a six-membered nitrogen-containing heterocycle that is a recurring motif in numerous approved drugs, targeting a wide spectrum of diseases including cancer, central nervous system disorders, and infectious diseases.[3] Its appeal in drug design stems from several key attributes:

-

Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[3]

-

Structural Versatility: The piperidine ring can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.

-

Physicochemical Modulation: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and facilitating interactions with biological targets through hydrogen bonding and ionic interactions.[3]

The strategic incorporation of various substituents onto the piperidine core allows for the exploration of vast chemical space, leading to the identification of potent and selective modulators of biological function.

The 1-((2-Bromophenyl)sulfonyl)piperidine Scaffold: A Trifecta of Functionality

The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold combines three key structural elements, each contributing unique properties that can be exploited in drug design: the piperidine ring, the sulfonyl linker, and the 2-bromophenyl group.

-

The Piperidine Core: As discussed, this provides a proven foundation for drug-like properties.

-

The Sulfonyl Linker: The sulfonamide linkage is a common feature in many successful drugs. It is a strong hydrogen bond acceptor and is metabolically stable. Its geometry also imparts a defined conformational preference to the molecule.

-

The 2-Bromophenyl Group: The bromine atom at the ortho position of the phenyl ring is a particularly interesting feature. It can serve as a handle for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse analog libraries. Furthermore, the bromine atom can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

This unique combination of features makes 1-((2-Bromophenyl)sulfonyl)piperidine a highly attractive starting point for the development of novel therapeutics.

Synthesis of the 1-((2-Bromophenyl)sulfonyl)piperidine Core

The synthesis of the 1-((2-Bromophenyl)sulfonyl)piperidine scaffold is a straightforward process that can be accomplished through a nucleophilic substitution reaction between piperidine and 2-bromobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 1-((2-Bromophenyl)sulfonyl)piperidine

Materials:

-

Piperidine

-

2-Bromobenzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add a solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((2-Bromophenyl)sulfonyl)piperidine.

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: General synthetic scheme for 1-((2-Bromophenyl)sulfonyl)piperidine.

A Case Study: The Role of the Scaffold in the Development of SUVN-502 for Alzheimer's Disease

A prominent example highlighting the potential of the 1-((2-bromophenyl)sulfonyl)piperidine scaffold is its incorporation into the clinical candidate SUVN-502 (1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate).[4]

SUVN-502 is a potent and selective antagonist of the 5-HT₆ receptor, a target that has garnered significant interest for the treatment of cognitive deficits associated with Alzheimer's disease.[4] The optimization of a series of 3-(piperazinylmethyl)indole derivatives led to the identification of SUVN-502 as a clinical candidate.[4]

Key Features of SUVN-502:

-

High Affinity: It exhibits a high affinity for the human 5-HT₆ receptor with a Ki of 2.04 nM.[4]

-

Excellent Selectivity: SUVN-502 demonstrates high selectivity over a panel of more than 100 other receptors, enzymes, and ion channels, which is a critical factor in minimizing off-target side effects.[4]

-

Favorable Pharmacokinetics: The compound is orally bioavailable and brain penetrant, essential properties for a centrally acting drug.[4]

-

Preclinical Efficacy: SUVN-502 has shown robust efficacy in preclinical models, and its combination with existing Alzheimer's drugs like donepezil and memantine has demonstrated synergistic effects on acetylcholine levels in the brain.[4]

The 1-((2-bromophenyl)sulfonyl) moiety in SUVN-502 plays a crucial role in its pharmacological profile, likely contributing to its high affinity and selectivity for the 5-HT₆ receptor. The successful progression of SUVN-502 to clinical trials underscores the therapeutic potential of this scaffold.

Structure-Activity Relationship (SAR) Considerations and Future Directions

The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold offers multiple points for chemical modification to explore the structure-activity relationship (SAR) and optimize for various biological targets.

Caption: Key sites for SAR exploration on the scaffold.

Key Areas for SAR Exploration:

-

Piperidine Ring Substitution: Introduction of substituents on the piperidine ring can modulate lipophilicity, basicity, and conformational preferences. This can be crucial for optimizing target binding and pharmacokinetic properties.[5][6]

-

Modification of the Phenyl Ring: The bromine atom on the phenyl ring is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the exploration of interactions with specific pockets of the target protein.

-

Bioisosteric Replacement: The piperidine ring can be replaced with other saturated heterocycles (e.g., pyrrolidine, morpholine) to probe the impact on activity and selectivity. Similarly, the sulfonyl linker could be replaced with other functionalities like an amide or a ketone.

Conclusion

The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold represents a highly promising and relatively untapped resource in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the inherent advantages of its constituent parts, provides a robust platform for the design of novel therapeutics. The clinical progression of SUVN-502 serves as a powerful validation of this scaffold's potential. As our understanding of complex diseases continues to evolve, the strategic application of such privileged scaffolds will be paramount in the development of the next generation of medicines.

References

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

- Synthetic method of 1-(4-bromophenyl) piperidine. Google Patents.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed.

- Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. PubMed.

- (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate.

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.

- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed Central.

- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI.

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Preprints.org.

- Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed.

- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.

- SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE. European Patent Office.

- Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. PubMed Central.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: A Strategic Guide for the In Vitro Assay Development of 1-((2-Bromophenyl)sulfonyl)piperidine

Abstract

The characterization of novel chemical entities is a foundational challenge in drug discovery and chemical biology. 1-((2-Bromophenyl)sulfonyl)piperidine represents such a molecule, with a piperidine scaffold common in pharmaceuticals but lacking a well-defined biological target in public literature.[1][2] This guide provides a comprehensive, strategy-driven framework for the de novo development of robust in vitro assays to identify its molecular target(s) and quantify its biological activity. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each phase of the assay development cascade, from initial target identification using biophysical methods to the establishment of quantitative biochemical and cell-based assays for mechanism-of-action studies. We present detailed, field-tested protocols for Differential Scanning Fluorimetry (DSF), a luminescence-based kinase assay (ADP-Glo™), and a cellular target engagement assay (NanoBRET™), providing researchers with a self-validating workflow to progress a novel compound from an unknown entity to a well-characterized molecular probe or drug lead.

Introduction: The "Unknown Compound" Challenge

1-((2-Bromophenyl)sulfonyl)piperidine contains a sulfonylpiperidine moiety, a privileged structure in medicinal chemistry.[1] Similar sulfonamide-containing scaffolds have been reported as inhibitors of various enzyme classes, most notably protein kinases.[3][4][5] For instance, a new series of N-sulfonylpiperidine derivatives were recently designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[3] This structural precedent provides a logical starting point for hypothesis generation.

However, without empirical data, assigning a target is speculative. A rigorous, unbiased, and phased approach is required to characterize a new molecule. The drug discovery process for a novel compound typically follows a cascade from target identification and validation to hit discovery and lead optimization.[6] This application note outlines such a cascade, providing the theoretical basis and practical protocols to systematically elucidate the biological activity of 1-((2-Bromophenyl)sulfonyl)piperidine.

The Assay Development & Characterization Workflow

A successful characterization strategy begins with broad, unbiased methods to identify a direct binding partner and progresses to highly specific assays that quantify activity and confirm the mechanism in a physiological context. Our proposed workflow is divided into three phases: Target Identification, Biochemical Characterization, and Cellular Validation.

Figure 2: Mechanism of the two-step ADP-Glo™ Kinase Assay.

Detailed Protocol for IC₅₀ Determination:

-

Reagent Preparation:

-

Kinase-X & Substrate: Prepare stocks in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal concentrations must be determined empirically via enzyme and substrate titrations.

-

ATP: Prepare a stock solution. The final concentration in the assay should be close to the Kₘ of the kinase for ATP, if known.

-

Compound Plate: Prepare a serial dilution of 1-((2-Bromophenyl)sulfonyl)piperidine in a separate 384-well plate. A common starting point is a 10-point, 3-fold dilution series starting from 100 µM.

-

ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol (e.g., Promega Technical Manual TM313). [7]

-

-

Assay Procedure (384-well plate, e.g., Corning #3573):

-

The reaction is typically performed in a 5 µL volume. [8] * Add 1.25 µL of compound dilutions or vehicle (DMSO) to the assay plate.

-

Add 2.5 µL of a 2X enzyme/substrate mix.

-

Initiate the reaction by adding 1.25 µL of 4X ATP solution.

-

Incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

Detect Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Controls:

-

100% Activity (Negative Control): Reaction with vehicle (DMSO) only.

-

0% Activity (Positive Control): Reaction with a known potent inhibitor of Kinase-X or without enzyme.

-

-

Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PosCtrl) / (Signal_NegCtrl - Signal_PosCtrl)).

-

Plot % Inhibition versus log[Compound Concentration].

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

-

| Parameter | Description | Result |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | e.g., 75 nM |

| Hill Slope | The steepness of the dose-response curve. | e.g., 1.1 |

| R² | Goodness of fit for the curve. | e.g., 0.992 |

Table 1: Example data output from an IC₅₀ determination experiment.

Phase 3: Cellular Validation - Does it Work in a Cell?

Biochemical assays use purified components. A cell-based assay is essential to confirm that the compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit a functional response.

Protocol 3: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ Target Engagement (TE) assay is a biophysical method that measures compound binding to a specific protein target in living cells. [9]It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to a bright NanoLuc® luciferase and a fluorescent tracer that reversibly binds to the target. [10][11]When an unlabeled test compound binds to the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal. [9][12] Rationale for Choice: NanoBRET™ provides a direct, quantitative measure of target occupancy in live cells, which is a more physiologically relevant confirmation of activity than a biochemical assay alone. [13]It can determine cellular potency (EC₅₀) and even compound residence time. [10] Detailed Protocol:

-

Cell Line Preparation:

-

Generate a stable cell line (e.g., HEK293) that expresses Kinase-X fused to NanoLuc® luciferase.

-

Culture cells to the appropriate density for plating.

-

-

Assay Procedure (384-well, white plate):

-

Plate the NanoLuc®-Kinase-X expressing cells and allow them to attach.

-

Prepare serial dilutions of 1-((2-Bromophenyl)sulfonyl)piperidine.

-

Treat the cells with the compound dilutions and incubate for a set period (e.g., 2 hours) at 37 °C, 5% CO₂.

-

Add the NanoBRET™ fluorescent tracer (at its predetermined optimal concentration) and the NanoLuc® substrate (furimazine) to the wells.

-

Immediately measure both the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals using a BRET-capable plate reader.

-

-

Data Analysis:

-

Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

-

Normalize the data to vehicle (0% displacement) and a high concentration of a known binder (100% displacement) controls.

-

Plot the normalized BRET signal versus log[Compound Concentration].

-

Fit the data to a dose-response curve to determine the cellular EC₅₀.

-

Protocol 4: Western Blot for Downstream Pathway Modulation

Principle: If Kinase-X is known to phosphorylate a specific downstream substrate (Substrate-Y), then an effective inhibitor should reduce the level of phosphorylated Substrate-Y (p-Substrate-Y) in cells. Western blotting can be used to measure this functional outcome. [14][15] Rationale for Choice: This assay moves beyond target binding to confirm a functional consequence of target inhibition, providing crucial evidence for the compound's mechanism of action.

Figure 3: Hypothetical signaling pathway inhibited by the compound.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Plate a relevant cell line (e.g., one that endogenously expresses Kinase-X and Substrate-Y).

-

Treat cells with increasing concentrations of 1-((2-Bromophenyl)sulfonyl)piperidine for an appropriate time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states. [14]

-

-

Protein Quantification and SDS-PAGE:

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific antibody binding. [14] * Incubate the membrane overnight at 4 °C with a primary antibody specific for p-Substrate-Y.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [17]

-

-

Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Substrate-Y or a loading control protein (e.g., GAPDH, β-actin). [16][18] * Quantify the band intensities using densitometry software.

-

Normalize the p-Substrate-Y signal to the total Substrate-Y or loading control signal.

-

A dose-dependent decrease in the normalized p-Substrate-Y signal confirms functional pathway inhibition.

-

Assay Validation and Quality Control

For any assay to be trustworthy, especially in a screening context, it must be validated. The Z-factor (or Z-prime) is a key statistical parameter used to evaluate the quality and reliability of an assay. [19] Z-Factor Calculation:

The Z-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| [20]

| Z-Factor Value | Assay Classification | Interpretation |

|---|---|---|

| > 0.5 | Excellent Assay | Large separation between controls; suitable for HTS. [19][21] |

| 0 to 0.5 | Marginal Assay | May be acceptable but requires optimization. [21][22] |

| < 0 | Unsuitable Assay | Control signals overlap; not a useful screen. [19][21]|

Table 2: Interpretation of Z-Factor values for assay quality assessment.

During development, particularly for the biochemical assay (Protocol 2), the Z-factor should be calculated from at least 16 positive and 16 negative control wells to ensure the assay is robust and reproducible before proceeding with large-scale compound screening.

Conclusion

This application note provides a rigorous, multi-phased strategy for the in vitro characterization of 1-((2-Bromophenyl)sulfonyl)piperidine, a novel compound with unknown biological activity. By systematically progressing from unbiased target identification (DSF) to quantitative biochemical potency determination (ADP-Glo™) and finally to live-cell target engagement and functional validation (NanoBRET™, Western Blot), researchers can build a comprehensive data package. This workflow is not merely a set of protocols but a logical framework grounded in scientific principles, ensuring that the resulting data is robust, reproducible, and provides a clear path toward understanding the compound's mechanism of action.

References

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

-

Grant, S. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

-

Gesner, E. (2023). A beginner's guide to differential scanning fluorimetry. The Biochemist. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169-185. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers. Bioorganic Chemistry, 145, 107204. [Link]

-

News-Medical.Net. (2021). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]

-

Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. Nature Protocols, 2(9), 2212-2221. [Link]

-

Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

-

Ma, X., et al. (2017). Design, Synthesis and Biological Evaluation of Sulfonamide-Substituted Diphenylpyrimidine Derivatives (Sul-DPPYs) as Potent Focal Adhesion Kinase (FAK) Inhibitors With Antitumor Activity. Bioorganic & Medicinal Chemistry, 25(15), 4047-4060. [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

-

LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. LI-COR. [Link]

-

ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. [Link]

-

Rao, B. R., et al. (2019). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(2). [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

Bar, H., & Zweifach, A. (2020). Z' Does Not Need to Be > 0.5. SLAS Discovery, 25(9), 1000-1008. [Link]

-

Vivoli, M., et al. (2014). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. ACS Pharmacology & Translational Science, 7(9), 2419-2428. [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

-

ResearchGate. (n.d.). Assay Quality Parameters Z′ factor, Signal to Base Ratio (S/B), and... ResearchGate. [Link]

-

Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Differential Scanning Fluorimetry (DSF). Harvard University. [Link]

-

South & West Devon Formulary. (2022). 8.5.9 Multikinase inhibitors. South & West Devon Formulary. [Link]

-

Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega. [Link]

-

Sharma, A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(19), 6644. [Link]

-

European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. European Pharmaceutical Review. [Link]

-

Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Bioorganic & Medicinal Chemistry, 18(12), 4345-4355. [Link]

-

Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(44), 13113-13117. [Link]

-

National Institutes of Health. (2024). Assay development and screening for discovery of chemical probes, drugs or immunomodulators (R01 Clinical Trial Not Allowed). NIH Grants and Funding. [Link]

-

ResearchGate. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics. [Link]

-

Kosheeka. (2021). Essentials of In Vitro Assay Development. Kosheeka. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and anticancer evaluation of N-sulfonylpiperidines as potential VEGFR-2 inhibitors, apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. promega.com [promega.com]

- 8. promega.com [promega.com]

- 9. promegaconnections.com [promegaconnections.com]

- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 11. NanoBRET® Target Engagement BET BRD Assays [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. news-medical.net [news-medical.net]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. inventbiotech.com [inventbiotech.com]

- 16. licorbio.com [licorbio.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Z-factor - Wikipedia [en.wikipedia.org]

- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 22. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Analysis of 1-((2-Bromophenyl)sulfonyl)piperidine

Introduction: Unraveling the Bioactivity of a Privileged Scaffold

The piperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1] Its favorable physicochemical and pharmacokinetic properties, including metabolic stability and the ability to cross cellular membranes, make it an attractive structural motif for targeting central nervous system (CNS) disorders and cancer.[1][2] The compound of interest, 1-((2-Bromophenyl)sulfonyl)piperidine, combines this valuable piperidine ring with a bromophenylsulfonyl group, suggesting a potential for interaction with biological targets that recognize and bind such structures.

Notably, structurally related molecules have demonstrated potent and selective activity as antagonists of G-protein coupled receptors (GPCRs), such as the serotonin 6 (5-HT6) receptor.[3] GPCRs represent one of the largest and most important families of drug targets, regulating a vast number of physiological processes.[4][5] Their activation triggers intracellular signaling cascades, often involving second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca2+).[5][6]

Given the therapeutic precedent of similar compounds, a primary objective in characterizing 1-((2-Bromophenyl)sulfonyl)piperidine is to ascertain its effect on GPCR signaling pathways. This document provides a detailed protocol for a foundational cell-based assay to screen and characterize the bioactivity of this compound, focusing on the Gq-mediated calcium mobilization pathway. This approach serves as a robust primary screen to identify potential "hits" for further investigation in drug discovery and development programs.

Principle of the Assay: Monitoring Gq-GPCR Activation via Calcium Mobilization

Many GPCRs, upon activation by a ligand, couple to the Gq alpha subunit. This initiates a signaling cascade that results in the release of calcium ions from intracellular stores, such as the endoplasmic reticulum, into the cytoplasm.[7] This transient increase in intracellular Ca2+ concentration is a hallmark of Gq-coupled receptor activation and can be precisely measured using fluorescent calcium indicator dyes.[8][9]

This protocol employs a no-wash, fluorescence-based calcium mobilization assay, a widely adopted method in high-throughput screening (HTS) for its simplicity, sensitivity, and amenability to automation.[6][10] Cells expressing a Gq-coupled receptor of interest are loaded with a calcium-sensitive dye. The addition of an agonist that activates the receptor will trigger a rapid increase in intracellular calcium, leading to a significant increase in the dye's fluorescence intensity. The effect of 1-((2-Bromophenyl)sulfonyl)piperidine can be assessed by its ability to either stimulate this response (as an agonist) or inhibit the response to a known agonist (as an antagonist).

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the overall experimental workflow and the underlying biological pathway being interrogated.

Caption: Gq-protein coupled receptor signaling cascade leading to calcium mobilization.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GPCR Signaling Assays [worldwide.promega.com]

- 6. biocompare.com [biocompare.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ionbiosciences.com [ionbiosciences.com]

Application Notes and Protocols for High-Throughput Screening of 1-((2-Bromophenyl)sulfonyl)piperidine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Arylsulfonylpiperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved drugs targeting central nervous system disorders, cancer, and infectious diseases[1]. Its conformational flexibility and ability to modulate physicochemical properties make it an ideal building block for novel therapeutics[1]. When combined with an arylsulfonyl moiety, as in the case of 1-((2-Bromophenyl)sulfonyl)piperidine, a chemical class with significant therapeutic potential emerges. A notable example is the clinical candidate SUVN-502, 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate, a potent and selective antagonist of the serotonin 6 (5-HT6) receptor, which is under investigation for the treatment of Alzheimer's disease[2].

The discovery of such targeted agents underscores the value of screening libraries of related analogs to identify novel "hit" compounds. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of thousands to millions of compounds to identify those that modulate a specific biological target or pathway[3][4]. This application note provides a comprehensive guide for researchers on how to design and execute a high-throughput screening campaign focused on analogs of 1-((2-Bromophenyl)sulfonyl)piperidine. We will delve into the rationale behind experimental design, provide detailed protocols for a cell-based assay, and outline robust data analysis procedures.

I. Rationale for Screening 1-((2-Bromophenyl)sulfonyl)piperidine Analogs

The decision to screen a particular chemical library is driven by the potential for discovering novel biological activities. The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold and its analogs are of interest for several reasons:

-

Established Bioactivity: The documented activity of related compounds, such as 5-HT6 receptor antagonists, provides a strong rationale for exploring the broader chemical space for other potential targets or improved pharmacological properties[2].

-

Structural Features: The combination of the flexible piperidine ring and the rigid, electron-withdrawing bromophenylsulfonyl group offers a unique three-dimensional structure that can interact with a variety of biological targets. The bromine atom can also serve as a handle for further chemical modification in hit-to-lead optimization.

-

Therapeutic Potential: Piperidine-containing compounds have shown efficacy in a wide range of therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions[5][6]. Screening analogs of 1-((2-Bromophenyl)sulfonyl)piperidine could uncover novel leads in these or other disease areas.

II. High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process designed to efficiently identify and validate promising compounds from a large library[7].

Caption: A generalized workflow for a high-throughput screening campaign.

III. Application Protocol: A Cell-Based Assay for Identifying Modulators of a G-Protein Coupled Receptor (GPCR)

Given the precedent of 5-HT6 receptor antagonists within this chemical class, a logical starting point for a screening campaign is to search for modulators of other GPCRs. This protocol describes a cell-based assay to identify compounds that modulate the activity of a hypothetical GPCR, "GPCR-X," which signals through the cyclic AMP (cAMP) pathway.

A. Assay Principle

This assay utilizes a commercially available bioluminescent reporter system to measure changes in intracellular cAMP levels. The reporter is a fusion protein of a cAMP binding protein and a luciferase. In the absence of cAMP, the luciferase is inactive. When intracellular cAMP levels rise, cAMP binds to the reporter, causing a conformational change that activates the luciferase and produces a luminescent signal. Compounds that activate GPCR-X will increase cAMP and the luminescent signal, while antagonists will block agonist-induced cAMP production and reduce the signal.

B. Materials and Reagents

| Reagent | Supplier | Catalog # | Storage |

| HEK293 cells stably expressing GPCR-X | In-house or custom vendor | N/A | Liquid Nitrogen |

| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 | 4°C |

| Fetal Bovine Serum (FBS), qualified | Thermo Fisher Scientific | 26140079 | -20°C |

| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 | 4°C |

| cAMP-Glo™ Assay | Promega | V1501 | -20°C |

| Forskolin (positive control) | Sigma-Aldrich | F6886 | -20°C |

| Known GPCR-X agonist (positive control) | In-house or commercial | N/A | -20°C |

| 1-((2-Bromophenyl)sulfonyl)piperidine analog library | In-house or commercial | N/A | -20°C in DMSO |

| 384-well solid white assay plates | Corning | 3570 | Room Temperature |

C. Step-by-Step Protocol

1. Cell Culture and Plating:

-

Culture HEK293-GPCR-X cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

On the day of the assay, harvest cells and resuspend in Opti-MEM to a final concentration of 2 x 105 cells/mL.

-

Using a multichannel pipette or automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well white assay plate.

-

Incubate the plate at 37°C for 4-6 hours to allow cells to attach.

2. Compound Addition:

-

Prepare a 10 mM stock solution of each 1-((2-Bromophenyl)sulfonyl)piperidine analog in 100% DMSO.

-

Perform a serial dilution to create a range of concentrations for dose-response experiments. For a primary screen, a single concentration of 10 µM is typical.

-

Using an acoustic liquid handler or a pintool, transfer 20 nL of each compound solution to the appropriate wells of the assay plate. This results in a final compound concentration of 10 µM in 0.1% DMSO.

-

Include wells with DMSO only (negative control) and a known GPCR-X agonist or forskolin (positive control).

-

Incubate the plate at 37°C for 30 minutes.

3. Assay Reagent Addition and Signal Detection:

-

Prepare the cAMP-Glo™ Assay reagents according to the manufacturer's instructions.

-

Add 20 µL of the cAMP-Glo™ Lysis Buffer to each well and incubate for 10 minutes at room temperature to lyse the cells.

-

Add 40 µL of the cAMP-Glo™ Detection Solution (containing luciferase and substrate) to each well.

-

Incubate for 20 minutes at room temperature in the dark.

-

Read the luminescence on a plate reader (e.g., Envision HTS Plate Reader) with an integration time of 0.5-1 second per well[8].

D. Data Analysis

1. Quality Control:

The robustness of the assay is determined by calculating the Z'-factor from the positive and negative controls on each plate[7].

Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

-

SDpos = Standard deviation of the positive control

-

SDneg = Standard deviation of the negative control

-

Meanpos = Mean of the positive control

-

Meanneg = Mean of the negative control

A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS[7].

2. Hit Identification:

For a primary screen, a "hit" is typically defined as a compound that produces a signal greater than a certain threshold, often 3 standard deviations above the mean of the negative controls (DMSO).

3. Dose-Response Analysis:

For confirmed hits, a dose-response curve is generated by plotting the luminescent signal against the logarithm of the compound concentration. The data is then fitted to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

IV. Self-Validating Systems and Causality in Experimental Choices

A robust HTS protocol incorporates self-validating systems to ensure data integrity.

-

Positive and Negative Controls: The inclusion of on-plate controls is crucial for monitoring assay performance and for data normalization. Forskolin, which directly activates adenylyl cyclase to produce cAMP, serves as a system-wide positive control. A known agonist for GPCR-X provides a target-specific positive control. DMSO serves as the negative control.

-

Counter-Screening: To eliminate false positives, "hit" compounds should be tested in a counter-screen using the parental cell line (HEK293 without GPCR-X). Compounds that are active in both cell lines are likely acting through off-target effects or are interfering with the assay technology itself.

-

Orthogonal Assays: Validating hits in a secondary, orthogonal assay that measures a different readout (e.g., a fluorescence-based calcium mobilization assay if the GPCR also couples to Gq) provides strong evidence that the compound's activity is target-specific.

The choice of a cell-based assay over a biochemical assay is deliberate. While biochemical assays can provide detailed information about molecular interactions, they may not reflect the complexity of a cellular environment where multiple signaling pathways can interact[9]. Cell-based assays provide more physiologically relevant data, increasing the likelihood that identified hits will be active in more complex biological systems.

V. Visualization of Key Processes

Caption: The principle of the cell-based cAMP-Glo assay for GPCR-X agonists.

VI. Concluding Remarks

The 1-((2-Bromophenyl)sulfonyl)piperidine scaffold represents a promising starting point for the discovery of novel therapeutics. A well-designed high-throughput screening campaign, grounded in sound scientific principles and incorporating robust quality control measures, is essential for unlocking the full potential of this chemical class. The protocols and guidelines presented in this application note provide a framework for researchers to initiate their own screening efforts and to contribute to the ongoing quest for new and effective medicines.

VII. References

-

High-throughput screening (HTS) | BMG LABTECH. (2019, April 10). Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Parang, K., & Sun, G. (2009). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

-

Jindal, A. K., Mahesh, R., & Kumar, D. (2016). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. PubMed. [Link]

-

An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(3), 249-259.

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.

-

Data analysis approaches in high throughput screening. (2014, April 8). Retrieved from [Link]

-

High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. (2018). PMC. [Link]

-

Cell-Based Screening Using High-Throughput Flow Cytometry. (2012). PMC. [Link]

-

High-Throughput Discovery Sciences. (n.d.). Retrieved from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). NIH. [Link]

-

PHARMACOLOGICAL ACTION OF PIPERIDINE DERIVATIVES. (2023, April 4). IJNRD. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

- 7. pharm.ucsf.edu [pharm.ucsf.edu]

- 8. High-Throughput Discovery Sciences [pharmacy.cuanschutz.edu]

- 9. biotechnologia-journal.org [biotechnologia-journal.org]

Application Notes and Protocols for the Experimental Characterization of 1-((2-Bromophenyl)sulfonyl)piperidine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the effects of the novel compound, 1-((2-Bromophenyl)sulfonyl)piperidine. Given the prevalence of the piperidine scaffold in pharmaceuticals, particularly those targeting the central nervous system (CNS) and cancer, this compound warrants a thorough investigation of its potential biological activities.[1][2][3] This guide outlines a logical, phased approach, beginning with broad in vitro screening and progressing to targeted cellular assays and in vivo proof-of-concept studies. The protocols herein are designed to be self-validating, emphasizing scientific integrity and providing a clear rationale for each experimental choice to elucidate the compound's mechanism of action and therapeutic potential.

Introduction: Rationale and Strategic Overview

The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs targeting cancer and CNS disorders.[2] Its structural properties often confer favorable pharmacokinetic profiles, such as improved metabolic stability and the ability to cross natural membranes.[2] Similarly, the sulfonyl group is a key functional group in many biologically active molecules, including anticancer agents.[4][5] A structurally related compound, SUVN-502, which also contains a (bromophenyl)sulfonyl moiety, has been identified as a potent 5-HT6 receptor antagonist for potential Alzheimer's treatment.[6]

Based on this chemical precedent, we hypothesize that 1-((2-Bromophenyl)sulfonyl)piperidine (hereinafter referred to as "Compound X") may exhibit significant activity as either a CNS modulator or an anticancer agent. This guide presents a multi-phased experimental workflow designed to systematically test this hypothesis.

Our strategic approach is built on a standard preclinical drug development pipeline, which progresses from broad, high-throughput screening to more focused and complex biological systems.[7][8] This ensures a cost-effective and scientifically rigorous evaluation, where data from each phase informs the design of the next.

Experimental Workflow Overview

Caption: Phased experimental workflow for Compound X characterization.

Phase 1: Foundational In Vitro Characterization

The initial phase focuses on establishing the basic physicochemical and biological properties of Compound X. This is a critical first step in any drug discovery program to ensure data quality and to cast a wide net for potential biological activities.[9][10]

Physicochemical Profiling

Causality: Understanding the solubility and stability of Compound X is paramount. Poor solubility can lead to false negatives in biological assays, while instability can result in inconsistent data. This step ensures that the compound is handled correctly and that stock solutions are prepared in a manner that guarantees accurate concentrations.

Protocol: Kinetic Solubility and Chemical Stability

-

Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

-

Solubility Assay:

-

Serially dilute the stock solution in a 96-well plate using phosphate-buffered saline (PBS), pH 7.4.

-

Incubate for 2 hours at room temperature.

-

Measure turbidity using a nephelometer or absorbance at 620 nm. The concentration at which precipitation occurs is the kinetic solubility.

-

-

Stability Assay:

-

Incubate Compound X (10 µM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.

-

Take aliquots at 0, 1, 2, 4, and 24 hours.

-

Quench the reaction with an equal volume of acetonitrile.

-

Analyze the concentration of the parent compound by LC-MS/MS.

-

Broad-Spectrum Pharmacological Profiling

Causality: To efficiently identify potential biological targets without bias, Compound X should be screened against a large, diverse panel of receptors, enzymes, and ion channels. This unbiased approach can reveal unexpected activities and guide the subsequent, more focused investigation.

Protocol: Broad Target Panel Screen (Example)

-

Partner Selection: Engage a contract research organization (CRO) that offers a comprehensive safety pharmacology panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Assay Format: The assays are typically competitive binding assays using radiolabeled ligands or functional assays measuring enzymatic activity.

-

Execution:

-

Provide the CRO with a qualified sample of Compound X.

-

Screen at a single high concentration (e.g., 10 µM) to identify any significant interactions.

-

A result is typically considered a "hit" if it shows >50% inhibition or stimulation.

-

-

Data Analysis: The CRO will provide a report detailing the percent inhibition for each target. This data will be used to prioritize targets for further validation.

Cytotoxicity Screening

Causality: To explore the hypothesized anticancer potential, Compound X will be tested against a panel of human cancer cell lines. The NCI-60 panel is a well-established and publicly available resource that provides a broad overview of a compound's cytotoxic and cytostatic effects across different cancer types.[4]

Protocol: NCI-60 Human Tumor Cell Line Screen

-

Submission: Submit Compound X to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).

-

Screening: The compound is tested at a single high dose (10 µM) across 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Data Analysis:

-

If significant growth inhibition is observed, the compound proceeds to a 5-dose screen to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell death).

-

The data is presented in a "mean graph" format, which provides a unique fingerprint of the compound's activity and can be compared to a database of known anticancer agents using the COMPARE algorithm.

-

| Parameter | Definition | Interpretation |

| GI50 | Concentration for 50% Growth Inhibition | Measures cytostatic effect |

| TGI | Concentration for Total Growth Inhibition | Measures cytostatic effect |

| LC50 | Concentration for 50% Cell Kill | Measures cytotoxic effect |

| Caption: Key parameters from the NCI-60 screen. |

Phase 2: Cellular Assays for Mechanistic Elucidation

The results from Phase 1 will guide the design of specific cellular assays to validate initial hits and explore the underlying mechanism of action.[11][12]

Target Validation and Affinity Determination

Causality: If Phase 1 screening identifies a high-affinity interaction with a specific receptor or enzyme, this "hit" must be validated. A dose-response curve is generated to determine the compound's potency (e.g., IC50 or Ki), confirming that the initial observation was not an artifact of the high screening concentration.

Protocol: Radioligand Binding Assay for Ki Determination

-

Assay Setup: Use cell membranes or purified protein expressing the target of interest.

-

Incubation: Incubate the membranes/protein with a known concentration of a specific radioligand and a range of concentrations of Compound X.

-

Separation: Separate bound from free radioligand via rapid filtration.

-

Detection: Quantify the bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percent inhibition of radioligand binding against the concentration of Compound X. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Signaling Pathway Analysis

Causality: Once a primary target is confirmed, it is crucial to determine if Compound X modulates the downstream signaling pathways associated with that target.[13][14] For example, if Compound X binds to a G-protein coupled receptor (GPCR), one would investigate its effect on second messengers like cAMP or calcium. If it shows anticancer activity, pathways involved in cell survival and apoptosis (e.g., Akt/mTOR, MAPK) should be examined.[15]

Caption: Hypothetical GPCR signaling pathway modulated by Compound X.

Protocol: Western Blot for Phosphoprotein Analysis

-

Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line for which Compound X was cytotoxic) and treat with various concentrations of Compound X for a defined period.

-

Lysis: Lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate proteins by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total proteins in the pathway of interest (e.g., p-Akt, Akt, p-ERK, ERK).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify band intensity using densitometry and express the level of phosphoprotein relative to the total protein.

Phase 3: In Vivo Proof-of-Concept

After establishing a clear in vitro and cellular mechanism, the final preclinical phase involves testing Compound X in a living organism.[7] This step is essential to understand its pharmacokinetic properties and to demonstrate efficacy in a disease model.

Animal Model Selection

Causality: The choice of animal model is dictated by the findings from the previous phases.[16] An inappropriate model can lead to misleading results and translational failure.[16]

-

CNS Effects: If Compound X modulates a CNS target (e.g., a serotonin or dopamine receptor), rodent models of anxiety, depression, or psychosis (e.g., elevated plus maze, forced swim test) would be appropriate.[17]

-

Anticancer Effects: If Compound X shows selective cytotoxicity against a specific cancer cell line, a mouse xenograft model, where those human cancer cells are implanted into immunodeficient mice, would be the standard choice.[18]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Causality: A compound is only effective if it can reach its target in the body at a sufficient concentration and for a sufficient duration. PK/PD studies are crucial for establishing a dosing regimen for efficacy studies.[7]

Protocol: Mouse Pharmacokinetic Study

-

Dosing: Administer a single dose of Compound X to a cohort of mice via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

-

Sample Processing: Process blood to plasma and store at -80°C.

-

Bioanalysis: Quantify the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.

-

Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

| PK Parameter | Description | Significance |

| Cmax | Maximum plasma concentration | Indicates rate of absorption |

| Tmax | Time to reach Cmax | Indicates rate of absorption |

| AUC | Area under the curve | Measures total drug exposure |

| t1/2 | Half-life | Determines dosing interval |

| F% | Bioavailability | Percentage of oral dose reaching systemic circulation |

| Caption: Key pharmacokinetic parameters. |

In Vivo Efficacy Study

Causality: This is the ultimate test of the therapeutic hypothesis. The study is designed to determine if Compound X can produce a statistically significant therapeutic benefit in a relevant disease model compared to a vehicle control.

Protocol: Human Tumor Xenograft Efficacy Study

-

Cell Implantation: Implant the sensitive human cancer cell line (e.g., 5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, Compound X at three dose levels, positive control).

-

Dosing: Administer the treatments according to the schedule determined from PK studies (e.g., once daily, orally).

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of general toxicity.

-

Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Analysis: Compare the tumor growth inhibition (TGI) in the treated groups to the vehicle control group. Analyze for statistical significance.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Dubey, R., et al. (2016). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 59(17), 7857-7873. [Link]

-

Li, Y., et al. (2024). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science, 11(2), e2305623. [Link]

-

AMS Biotechnology. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

-

Gao, Y. F., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-456. [Link]

-

El-Damasy, A. K., et al. (2020). Sulfonylguanidine Derivatives as Potential Antimelanoma Agents. ChemMedChem, 15(13), 1198-1206. [Link]

-

MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

-

Konsolaki, E. (2016). Animal models in neuropharmacology: an ethological perspective. Journal of Neurochemistry and Neuropharmacology. [Link]

-

bioaccess. (n.d.). 10 Strategies for Effective Preclinical Development Success. Retrieved from [Link]

-

Rao, B. R., et al. (2019). Synthesis of Novel Benzamide- piperazine-sulfonamide Hybrids as Potential Anticancer Agents. Croatica Chemica Acta, 92(2). [Link]

-

PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

-

Aplin, A. E., & Juliano, R. L. (2001). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record, 265(4), 166-177. [Link]

-

Chem Help ASAP. (2023, August 18). functional in vitro assays for drug discovery [Video]. YouTube. [Link]

-

Ang, D., et al. (2022). Contributions and complexities from the use of in vivo animal models to improve understanding of human neuroimaging signals. NeuroImage, 253, 119097. [Link]

-

Moodley, I., et al. (2014). Pharmacological screening of synthetic piperidine derivatives. Durban University of Technology Institutional Repository. [Link]

-

Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 126. [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonylguanidine Derivatives as Potential Antimelanoma Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 8. ppd.com [ppd.com]

- 9. mdpi.com [mdpi.com]

- 10. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 11. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Signaling Pathway Assays [promega.sg]

- 14. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]

- 16. iomcworld.org [iomcworld.org]

- 17. Contributions and complexities from the use of in vivo animal models to improve understanding of human neuroimaging signals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-((2-Bromophenyl)sulfonyl)piperidine as a Covalent Chemical Probe for Proteome-Wide Target Identification

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract